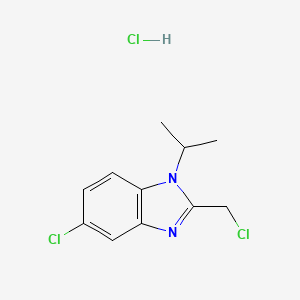
5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure, similar to that of 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride, is found in various important drugs and other useful compounds .
Molecular Structure Analysis
The molecular structure of a compound like this compound would consist of a benzimidazole core, with a chloromethyl group at the 2-position and a propan-2-yl group at the 1-position .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the imidazole ring. They can act as ligands in coordination chemistry, and can also undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would depend on its specific structure. Benzimidazoles are generally stable compounds, and their properties can be influenced by the presence of different substituents .Scientific Research Applications
Chemical Synthesis and Protective Group Strategies
One area of application involves the development of methodologies for selective nitrogen protection in the synthesis of hydroxyalkylbenzimidazoles. A study by Woudenberg and Coughlin (2005) presented a method using 2,2,2-trichloroethylchloroformate for selective N-protection, applicable to various alkyl chain lengths. This technique highlights the compound's utility in facilitating selective chemical modifications essential in synthesizing complex molecules (Woudenberg & Coughlin, 2005).
Antimicrobial and Antifungal Research
Research into antimicrobial and antifungal agents has also seen applications of benzimidazole derivatives. Alasmary et al. (2015) synthesized a library of 53 benzimidazole derivatives, including those with substituents similar to the compound , exhibiting significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and potent fungicidal activity against selected fungal strains. This study underscores the potential of such derivatives in developing new antimicrobial and antifungal therapies (Alasmary et al., 2015).
Anticancer Research
In anticancer research, benzimidazole derivatives have been investigated for their potential therapeutic applications. Salahuddin et al. (2014) explored the synthesis and in vitro anticancer evaluation of benzimidazole derivatives, demonstrating moderate activity against breast cancer cell lines. This research highlights the compound's relevance in designing novel anticancer agents (Salahuddin et al., 2014).
Corrosion Inhibition
The compound has also found applications in the field of corrosion inhibition. Zhou et al. (2021) investigated the synergistic effect of 2-chloromethylbenzimidazole and potassium iodide on the corrosion behavior of mild steel in hydrochloric acid solutions, showing improved inhibition efficiency. This study illustrates the compound's utility in protecting industrial materials from corrosion (Zhou et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2.ClH/c1-7(2)15-10-4-3-8(13)5-9(10)14-11(15)6-12;/h3-5,7H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKHHBSQQFYLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


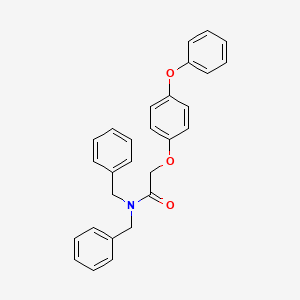
![4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2833828.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B2833830.png)
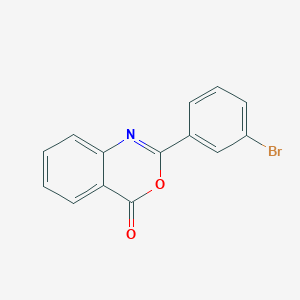
![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2833835.png)


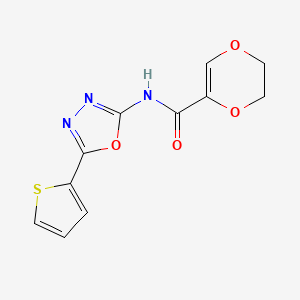
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2833844.png)
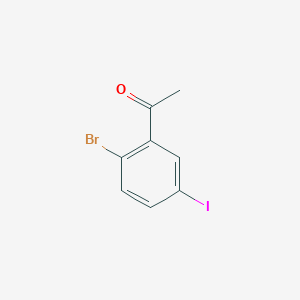
![N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2833847.png)
